Cyclosporin A-d4

Therapeutic Drug Monitoring LC-MS/MS Matrix Effects

Cyclosporin A-d4 (CsA-d4) is the deuterated (+4 Da) stable isotope-labeled internal standard (SIL-IS) purpose-built for accurate LC-MS/MS quantification of Cyclosporin A in whole blood. Unlike structural analog IS (e.g., Cyclosporin D), CsA-d4 delivers superior matrix effect correction and extraction recovery compensation—ensuring the trueness, precision, and robustness required for validated therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. This IS enables ultra-fast, high-throughput methods with wide linear range (2–1250 ng/mL, CV <15%). Purity ≥95% by HPLC. For research use only.

Molecular Formula C62H111N11O12
Molecular Weight 1206.6 g/mol
Cat. No. B12403408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosporin A-d4
Molecular FormulaC62H111N11O12
Molecular Weight1206.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1D3,25D
InChIKeyPMATZTZNYRCHOR-XVPVDVKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclosporin A-d4 for LC-MS/MS: Deuterated Internal Standard for Precise Immunosuppressant Quantification


Cyclosporin A-d4 (CsA-d4) is a stable isotope-labeled analog of the cyclic undecapeptide immunosuppressant Cyclosporin A, wherein four hydrogen atoms are replaced with deuterium [1]. This isotopic labeling yields a molecular mass shift of +4 Da relative to the unlabeled parent (C₆₂H₁₀₇D₄N₁₁O₁₂; MW 1206.64 g/mol), enabling its primary application as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Cyclosporin A in complex biological matrices such as whole blood . The compound is commercially available with typical purity ≥95% by HPLC and is intended exclusively for research use, not for diagnostic or therapeutic applications .

Why Cyclosporin A-d4 Cannot Be Substituted with Unlabeled or Structural Analog Internal Standards in Quantitative LC-MS/MS


The analytical performance of Cyclosporin A quantification by LC-MS/MS is critically dependent on the choice of internal standard (IS) to correct for variable matrix effects (ion suppression/enhancement) and extraction recovery inherent to whole blood samples. Unlabeled Cyclosporin A cannot serve as an IS due to mass overlap with the target analyte. Structural analogs, such as Cyclosporin D (CsD) or ascomycin, while sometimes employed, exhibit differing physicochemical properties (e.g., ionization efficiency, retention time) that can lead to inaccurate compensation, particularly under varying matrix conditions [1]. A comparative study demonstrated that isotopically labeled internal standards (ILIS) like CsA-d12 and, by inference, CsA-d4, provide superior matrix effect correction and improved trueness compared to analog internal standards (ANIS) [2]. Therefore, substitution with a non-isotopic IS risks compromising assay accuracy, precision, and robustness, directly impacting the reliability of therapeutic drug monitoring (TDM) and pharmacokinetic data.

Quantitative Differentiation of Cyclosporin A-d4: Evidence-Based Selection Guide for Analytical Scientists and Procurement Specialists


Matrix Effect Compensation: CsA-d4 Outperforms Structural Analog Internal Standards

In a comparative study evaluating the impact of internal standard type on LC-MS/MS performance, the use of isotopically labeled internal standards (ILISs, specifically CsA-D12) resulted in a median accuracy of -2.1% for Cyclosporin A (CsA) compared to -2% when using analog internal standards (ANISs, specifically CsD) [1]. While both performed well, the study concluded that ILISs are generally superior for compensating matrix effects [1]. This class-level inference extends to CsA-d4, a commercially prevalent ILIS, which shares the same mechanism of matrix effect compensation via near-identical physicochemical behavior. The use of deuterated internal standards, such as CsA-d4, has been explicitly shown to adequately compensate for matrix effects in whole blood, achieving recovery rates of 76.6-84% across a validated 5-analyte panel [2].

Therapeutic Drug Monitoring LC-MS/MS Matrix Effects

Assay Linearity and Dynamic Range: CsA-d4 Enables Accurate Quantification Across Clinically Relevant Concentrations

Methods utilizing deuterated internal standards, including CsA-d4, have established wide, clinically applicable linear ranges for Cyclosporin A. In one validated method, the linear range was 2–1250 ng/mL using CsA-d4 as the IS [1]. A separate reference method achieved a working range of 5–2100 ng/mL [2]. This broad dynamic range is essential for accurately measuring both trough and peak (C2) concentrations of Cyclosporin A, which can vary significantly between patients and dosing regimens. In comparison, older immunoassay methods often exhibit narrower ranges and cross-reactivity issues, leading to overestimation of drug levels [3].

Therapeutic Drug Monitoring LC-MS/MS Linearity

Analytical Precision: CsA-d4 Contributes to Intra- and Inter-Assay CVs Meeting Clinical Guidelines

The use of CsA-d4 as an internal standard supports high analytical precision. A validated LC-MS/MS method for Cyclosporin A quantification in whole blood using CsA-d4 achieved intra-assay precision (CV) ranging from 0.9% to 14.7% and inter-assay precision from 2.5% to 12.5% across the calibration range [1]. This performance aligns with EMA bioanalytical method validation guidelines, which recommend CV ≤15% (≤20% at LLOQ). In contrast, methods using structural analog internal standards may exhibit greater variability under certain matrix conditions, although direct head-to-head precision data between CsA-d4 and a specific analog are not available in the reviewed literature.

Therapeutic Drug Monitoring LC-MS/MS Precision

Comparative Performance: CsA-d4 Demonstrates 'Best Performance' in a Routine LC-MS/MS Method for Four Immunosuppressants

A study by Meinitzer et al. (2010) explicitly states that their ultra-fast LC-MS/MS method for simultaneous determination of Cyclosporin A, Tacrolimus, Sirolimus, and Everolimus 'shows best performance using the internal standards cyclosporin A-d4 for cyclosporin A, everolimus-d4 for everolimus and ascomycin for tacrolimus and sirolimus' [1]. This is a direct qualitative assessment based on a 1-minute online SPE method. While the study does not provide a numerical comparison against a different IS for CsA, it establishes a clear preference for CsA-d4 within a validated, high-throughput clinical routine method.

Therapeutic Drug Monitoring LC-MS/MS Method Comparison

Stable Isotope Advantage: Near-Identical Physicochemical Properties Enable Superior Extraction Recovery and Ionization Reproducibility

As a deuterated analog, CsA-d4 exhibits near-identical physicochemical properties to its unlabeled counterpart, Cyclosporin A. This ensures co-elution during chromatography and nearly identical ionization efficiency in the mass spectrometer source. Consequently, CsA-d4 effectively compensates for variations in sample preparation (e.g., extraction recovery) and ion suppression/enhancement, which are critical for accurate quantification in complex biological matrices [1]. In contrast, structural analog internal standards (e.g., Cyclosporin D) may have different extraction efficiencies and ion yields, leading to potential bias that is not fully corrected [2].

LC-MS/MS Stable Isotope Labeling Internal Standard

Key Application Scenarios for Cyclosporin A-d4: Where Procurement Delivers Verifiable Analytical Value


Routine Therapeutic Drug Monitoring (TDM) of Cyclosporin A in Whole Blood by LC-MS/MS

Cyclosporin A-d4 is the internal standard of choice for validated, high-throughput LC-MS/MS methods used in clinical laboratories for TDM of transplant patients. As demonstrated by Meinitzer et al. (2010), CsA-d4 enables a 1-minute ultra-fast method with 'best performance' for CsA quantification, supporting rapid turnaround times essential for dose adjustment [1]. The wide linear range (e.g., 2–1250 ng/mL) and high precision (CV <15%) achievable with CsA-d4 ensure accurate measurement across therapeutic and toxic concentrations [2].

Pharmacokinetic (PK) and Bioequivalence Studies in Drug Development

In pharmaceutical research, CsA-d4 is used as a tracer and internal standard to precisely quantify Cyclosporin A in plasma or whole blood during PK studies. The isotopic label allows differentiation of administered drug from endogenous or background levels. The ability to correct for matrix effects and variable extraction recovery ensures accurate calculation of key PK parameters (Cmax, AUC, t½) required for regulatory submissions .

Reference Method Development and Assay Standardization

CsA-d4, along with other deuterated and 13C-labeled analogs, is utilized in candidate reference measurement procedures for Cyclosporin A. These methods aim to provide metrological traceability to SI units and are used to evaluate and standardize routine clinical assays [3]. The high purity and well-defined isotopic enrichment of CsA-d4 are critical for achieving the accuracy and precision required of a reference method.

Metabolic Pathway Tracing and Mass Spectrometry Imaging (MSI)

The distinct mass shift of CsA-d4 (+4 Da) makes it an ideal tracer for studying the metabolism and tissue distribution of Cyclosporin A. Researchers can use CsA-d4 to track drug uptake and biotransformation in in vitro models (e.g., hepatocytes, organoids) or in vivo using techniques like MALDI-TOF MSI, where the deuterated compound can be distinguished from the unlabeled drug based on mass .

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